

Molar Absorptivity of Bromocresol Green in Ethanol: A Technical Guide

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Compound of Interest

Compound Name: *Bromocresol green (sodium salt)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity of bromocresol green (BCG) in ethanol. It includes key quantitative data, detailed experimental protocols for its determination, and a visualization of the underlying chemical principles. This document is intended to serve as a practical resource for scientists utilizing bromocresol green in various analytical and developmental applications.

Core Quantitative Data

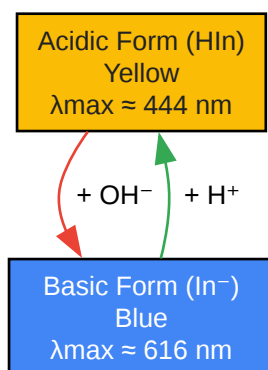
The molar absorptivity of bromocresol green is dependent on its protonation state, which is dictated by the pH of the solution. In ethanolic solutions, the equilibrium between the acidic (yellow) and basic (blue) forms is a critical factor in spectrophotometric analysis.

Parameter	Acidic Form (in Ethanol)	Basic Form (in Ethanol)	References
pH	< 3.8	> 5.4	[1]
Color	Yellow-Green	Blue	[1]
Maximum Absorbance (λmax)	430 - 444 nm	610 - 620 nm	[1]
Specific Absorbance (E 1%/1cm)	240 - 290	530 - 600	[1]
Molar Absorptivity (ε) (L·mol ⁻¹ ·cm ⁻¹)*	16,752 - 20,242	36,991 - 41,881	Calculated
Molar Mass	{698.01 g/mol }		[2]
Chemical Formula	{C ₂₁ H ₁₄ Br ₄ O ₅ S}		[2]

Note: Molar absorptivity (ϵ) was calculated from the specific absorbance (E 1%/1cm) using the formula: $\epsilon = (\text{E } 1\%/1\text{cm} \times \text{Molar Mass}) / 10$. The range is based on the specific absorbance range provided in the reference.[1] For comparison, in aqueous solutions, the molar absorptivity has been reported as approximately $16,545 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ at 444 nm for the acidic form and $7,490 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ at 616 nm for the basic form.[3]

Chemical Equilibrium of Bromocresol Green

The utility of bromocresol green as a pH indicator is based on its ability to exist in two distinct, colored forms in equilibrium. The transition between the yellow, protonated (acidic) form and the blue, deprotonated (basic) form is a reversible reaction dependent on the hydrogen ion concentration of the solution.



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Caption: Chemical equilibrium of Bromocresol Green.

Experimental Protocol: Determination of Molar Absorptivity

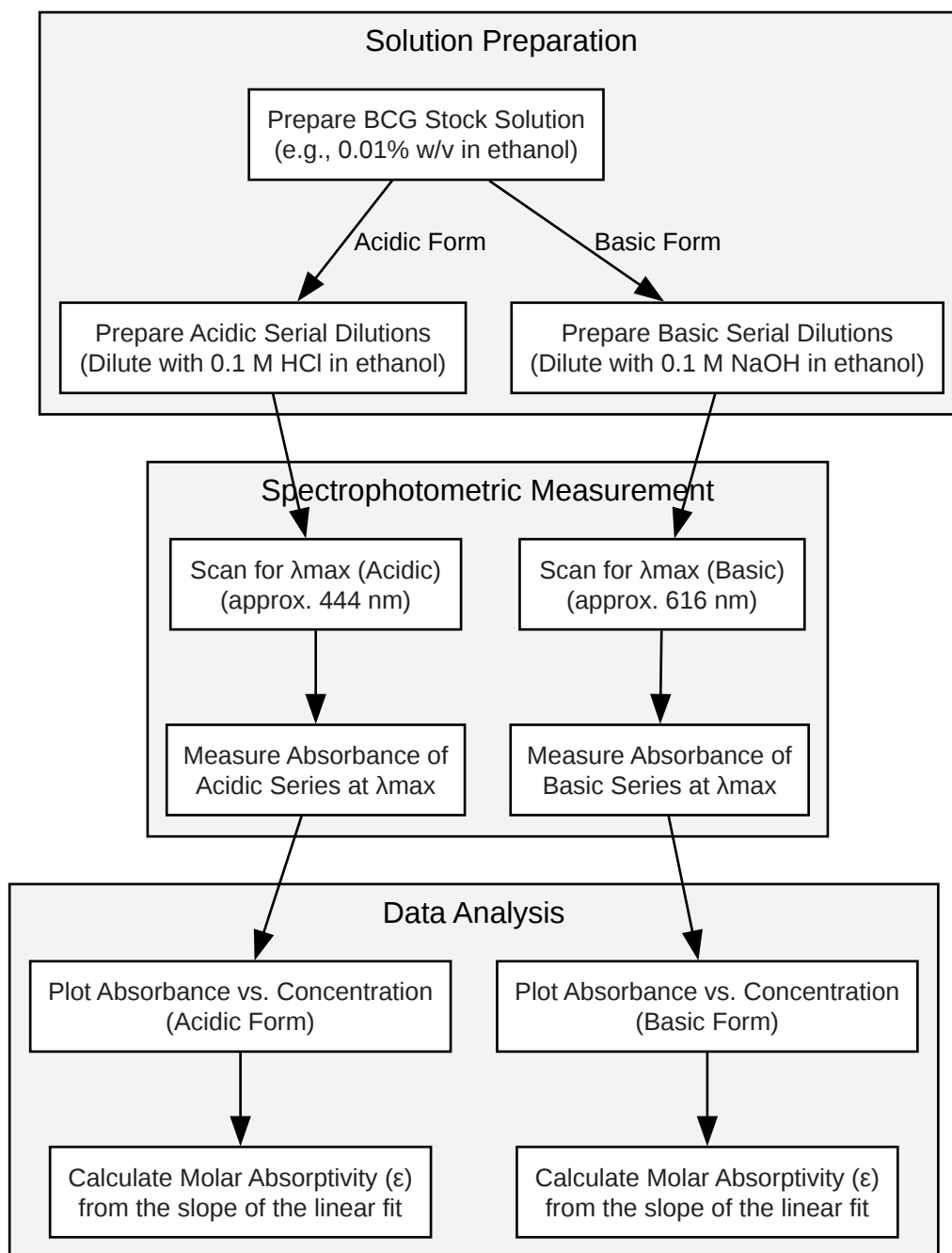
This section details the methodology for the experimental determination of the molar absorptivity of bromocresol green in ethanol using UV-Vis spectrophotometry, based on the Beer-Lambert law ($A = \epsilon cl$).

Materials and Reagents

- Bromocresol Green (CAS 76-60-8)[1]
- Ethanol (spectrophotometric grade)
- Hydrochloric acid (HCl), 0.1 M in ethanol
- Sodium hydroxide (NaOH), 0.1 M in ethanol
- Volumetric flasks (Class A)
- Pipettes (Class A)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Experimental Workflow

The following diagram outlines the workflow for determining the molar absorptivity of both the acidic and basic forms of bromocresol green.



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Caption: Workflow for Molar Absorptivity Determination.

Step-by-Step Procedure

- Preparation of Stock Solution: Accurately weigh a known mass of bromocresol green and dissolve it in spectrophotometric grade ethanol to prepare a concentrated stock solution in a Class A volumetric flask.
- Preparation of 'Fully Acidic' and 'Fully Basic' Solutions:
 - To determine the λ_{max} of the acidic form, dilute an aliquot of the stock solution with 0.1 M HCl in ethanol.
 - To determine the λ_{max} of the basic form, dilute an aliquot of the stock solution with 0.1 M NaOH in ethanol.
- Spectrophotometric Scans for λ_{max} :
 - Using a UV-Vis spectrophotometer, scan the absorbance of the 'fully acidic' solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λ_{max}).
 - Repeat the scan for the 'fully basic' solution to determine its λ_{max} .
- Preparation of Standard Solutions for Calibration Curve:
 - Prepare a series of at least five standard solutions of the acidic form by diluting the stock solution with 0.1 M HCl in ethanol in volumetric flasks.
 - Similarly, prepare a series of at least five standard solutions of the basic form by diluting the stock solution with 0.1 M NaOH in ethanol.
- Absorbance Measurements:
 - Set the spectrophotometer to the determined λ_{max} for the acidic form.
 - Using 0.1 M HCl in ethanol as a blank, measure the absorbance of each acidic standard solution.
 - Set the spectrophotometer to the determined λ_{max} for the basic form.

- Using 0.1 M NaOH in ethanol as a blank, measure the absorbance of each basic standard solution.
- Data Analysis:
 - For both the acidic and basic series, plot absorbance (A) on the y-axis versus concentration (c, in mol/L) on the x-axis.
 - Perform a linear regression on each data set. The slope of the resulting line will be equal to the molar absorptivity (ϵ) in $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$, as the path length (l) is 1 cm. The line should pass through the origin.

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- To cite this document: BenchChem. [Molar Absorptivity of Bromocresol Green in Ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10823021#molar-absorptivity-of-bromocresol-green-in-ethanol>]

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